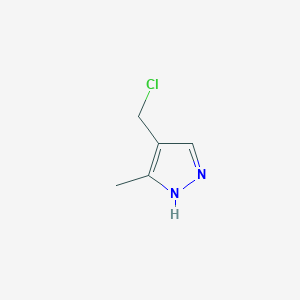

4-(chloromethyl)-5-methyl-1H-pyrazole

Vue d'ensemble

Description

4-(chloromethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that chloromethyl groups often interact with proteins and nucleic acids in the cell .

Mode of Action

Chloromethyl groups are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . This suggests that 4-(chloromethyl)-5-methyl-1H-pyrazole may interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with chloromethyl groups are known to be involved in various biochemical reactions, including those at the benzylic position .

Pharmacokinetics

Pharmacokinetics can be described as the study of ‘what the body does to the drug’ and includes the rate and extent to which drugs are absorbed into the body and distributed to the body tissues, and the rate and pathways by which drugs are eliminated from the body by metabolism and excretion .

Result of Action

Compounds with chloromethyl groups are known to cause chemical burns to the respiratory tract, skin, and eyes, and may be harmful if inhaled, swallowed, or absorbed through the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bis-chloromethyl ether (BCME), a compound with a similar chloromethyl group, has been associated with lung cancer, suggesting that inhalation and exposure duration could influence the compound’s action .

Activité Biologique

4-(Chloromethyl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, along with relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chloromethylation of 5-methyl-1H-pyrazole. Various methods have been employed, including the use of chloromethyl methyl ether or formaldehyde in the presence of a base. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro assays have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| This compound | Staphylococcus aureus | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In one study, compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that derivatives of pyrazole could reduce inflammation significantly, with some compounds exhibiting effects comparable to established anti-inflammatory drugs.

Antioxidant Activity

Antioxidant properties are another area where pyrazole derivatives show promise. The ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in several studies, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Screening

In a comprehensive study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis and various bacterial strains. The results indicated that certain derivatives exhibited potent activity, leading to further exploration of their mechanisms of action .

Case Study 2: Anti-inflammatory Mechanisms

Selvam et al. investigated the anti-inflammatory mechanisms of several pyrazole derivatives in vivo using carrageenan-induced edema models. Their findings suggested that these compounds could effectively reduce inflammation by inhibiting the expression of pro-inflammatory mediators .

Propriétés

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELOPDBJJBJUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.